Methyl 4-methylenecyclohexane carboxylate

Overview

Description

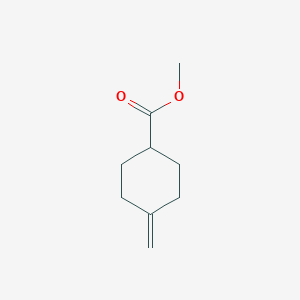

Methyl 4-methylenecyclohexane carboxylate is an organic compound with the molecular formula C9H14O2. It is a derivative of cyclohexane, featuring a methylene group and a carboxylate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methylenecyclohexane carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-methylenecyclohexane carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylenecyclohexane carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Methyl 4-methylenecyclohexane carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-methylenecyclohexane carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may then participate in various biochemical processes. The methylene group can also engage in electrophilic or nucleophilic reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Methyl cyclohexanecarboxylate: Similar structure but lacks the methylene group.

Cyclohexanecarboxylic acid: The parent acid of the ester.

Methyl 4-methylcyclohexane carboxylate: Similar but with a methyl group instead of a methylene group.

Uniqueness

Methyl 4-methylenecyclohexane carboxylate is unique due to the presence of both a methylene group and a carboxylate ester functional group.

Biological Activity

Methyl 4-methylenecyclohexane carboxylate is an organic compound with significant interest in both synthetic and biological chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound (C9H14O2) features a cyclohexane ring with a methylene group and a carboxylate functional group. The presence of these functional groups contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound can act as a ligand for various enzymes, modulating their activity. This interaction is crucial for its potential therapeutic effects.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against certain bacterial strains, particularly Staphylococcus aureus .

- Cytotoxic Effects : Research indicates that certain analogs may have cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives of this compound. The results indicated that some compounds exhibited significant inhibition of bacterial growth, particularly against resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations ranging from 0.125 to 0.5 μg/mL .

Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The compound demonstrated IC50 values in the micromolar range, indicating moderate cytotoxicity. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | MIC (μg/mL) | IC50 (μM) | Notes |

|---|---|---|---|---|

| This compound | C9H14O2 | 0.125-0.5 | ~10 | Effective against S. aureus; moderate cytotoxicity |

| Fusidic Acid Derivative | Variable | 0.125 | ~5 | Higher potency against resistant strains |

| Other Cyclohexane Derivatives | Variable | >1 | ~20 | Generally less effective than methyl derivative |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical study evaluated the efficacy of this compound derivatives in treating skin infections caused by MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated a significant reduction in bacterial load compared to control treatments.

- Case Study on Cancer Cell Lines : A laboratory study focused on the effects of this compound on MCF-7 cells revealed that treatment led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Properties

IUPAC Name |

methyl 4-methylidenecyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-7-3-5-8(6-4-7)9(10)11-2/h8H,1,3-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRKANZKKKAWNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=C)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346196 | |

| Record name | Methyl 4-methylenecyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71092-50-7 | |

| Record name | Methyl 4-methylenecyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.